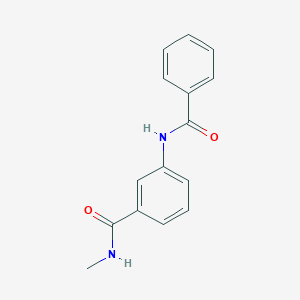

3-benzamido-N-methylbenzamide

Description

Properties

IUPAC Name |

3-benzamido-N-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2/c1-16-14(18)12-8-5-9-13(10-12)17-15(19)11-6-3-2-4-7-11/h2-10H,1H3,(H,16,18)(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHAPGQCJDDRHFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60409555 | |

| Record name | 3-benzamido-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60409555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

600124-48-9 | |

| Record name | 3-benzamido-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60409555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzamido-N-methylbenzamide typically involves the condensation of 3-aminobenzoic acid with N-methylbenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of 3-benzamido-N-methylbenzamide can be scaled up using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the reaction conditions can be optimized to minimize the formation of by-products and reduce the need for extensive purification steps.

Chemical Reactions Analysis

Types of Reactions

3-Benzamido-N-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction of the amide group can yield the corresponding amine.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid) can be used under controlled conditions.

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Corresponding amine.

Substitution: Substituted benzamides with various functional groups.

Scientific Research Applications

3-Benzamido-N-methylbenzamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

Industry: It can be used in the production of polymers and resins with enhanced thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 3-benzamido-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating biochemical pathways. In the case of receptor interactions, the compound can act as an agonist or antagonist, influencing cellular signaling processes.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The table below compares 3-benzamido-N-methylbenzamide with key analogues, highlighting substituent effects:

Key Observations :

- Lipophilicity : DEET’s diethylamide group increases lipophilicity, enabling effective topical application as an insect repellent . In contrast, 3-benzamido-N-methylbenzamide’s polar benzamido group may limit membrane permeability but enhance solubility in aqueous environments.

- Crystallinity : Halogenated derivatives (e.g., 3-chloro-N-phenylbenzamide) exhibit well-defined crystalline structures due to Cl···H interactions, whereas N-methyl groups reduce crystallinity .

Biological Activity

3-benzamido-N-methylbenzamide is a compound of interest in medicinal chemistry, primarily due to its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

3-benzamido-N-methylbenzamide belongs to the class of benzamide derivatives, characterized by a benzamide functional group attached to a methyl group. The molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The synthesis typically involves the reaction of benzoyl chloride with N-methylbenzamide in the presence of a base such as triethylamine.

Biological Activity Overview

Antiviral Properties:

Research has indicated that benzamide derivatives can exhibit antiviral activity. In particular, studies have shown that certain benzamide compounds significantly reduce cytoplasmic HBV DNA levels in infected cells. This effect is attributed to their ability to promote the formation of empty capsids through specific interactions with HBV core proteins, inhibiting nucleocapsid assembly without affecting other viral components .

Anticancer Potential:

Benzamide derivatives have also been evaluated for their anticancer properties. For instance, compounds similar to 3-benzamido-N-methylbenzamide have demonstrated moderate to high potency against various cancer cell lines, including those resistant to traditional chemotherapy agents. These compounds may inhibit cell growth through mechanisms involving downregulation of key proteins involved in cancer progression .

The biological activity of 3-benzamido-N-methylbenzamide can be attributed to its interaction with specific molecular targets:

- Inhibition of Enzymes: Some studies suggest that benzamide derivatives can act as inhibitors for enzymes such as phosphodiesterase (PDE), which are crucial in various signaling pathways within cells .

- Binding Affinity: The compound's structure allows it to bind effectively to target proteins, influencing their function and potentially leading to therapeutic effects against diseases like cancer and viral infections.

Case Studies and Research Findings

-

Antiviral Activity Against HBV:

A study focusing on benzamide derivatives reported that specific compounds reduced HBV DNA levels significantly in vitro. The mechanism involved binding to the HBV core protein, preventing proper assembly of viral particles . -

Anticancer Efficacy:

Research on various benzamide derivatives revealed their ability to inhibit cell proliferation in resistant cancer cell lines. For example, a derivative similar to 3-benzamido-N-methylbenzamide showed enhanced efficacy against T-cell leukemia cells resistant to methotrexate by downregulating dihydrofolate reductase (DHFR) .

Comparison with Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-benzyl-N-methylbenzamide | Benzene ring with methyl and benzyl groups | Simpler structure; lacks additional amide functionality. |

| 3-amino-N-benzyl-N-methylbenzamide | Contains an amino group instead of a carbonyl | Potentially different biological activity due to amino substitution. |

| Benzamide | Basic structure without additional substituents | Simplest form; serves as a reference for complexity. |

These comparisons highlight how 3-benzamido-N-methylbenzamide is unique due to its specific functional groups that may confer distinct chemical reactivity and biological properties not found in simpler analogs.

Q & A

Basic Question: What are the optimal synthetic routes for 3-benzamido-N-methylbenzamide, and how do reaction conditions influence yield?

Methodological Answer:

3-Benzamido-N-methylbenzamide can be synthesized via amide coupling reactions. A common approach involves reacting 3-aminobenzoic acid derivatives with N-methylbenzoyl chloride in the presence of a base like pyridine or triethylamine. For example, describes a protocol using methyl 3-(chlorocarbonyl)propanoate and pyridine in CH₂Cl₂ at room temperature, achieving yields >80% under anhydrous conditions . Alternative routes include hydrogenation (e.g., Pd/C, H₂ in MeOH) to reduce nitro intermediates, followed by benzoylation . Key factors affecting yield:

- Solvent polarity : Dichloromethane or THF improves solubility of intermediates.

- Catalyst selection : Palladium-based catalysts enhance nitro-group reduction efficiency .

- Temperature : Room temperature minimizes side reactions (e.g., hydrolysis of acyl chlorides).

Basic Question: How can crystallographic data validate the structural integrity of 3-benzamido-N-methylbenzamide?

Methodological Answer:

X-ray crystallography is critical for confirming molecular geometry. provides a framework for analyzing benzamide derivatives, reporting monoclinic crystal systems (space group P21/c) with lattice parameters a = 25.0232 Å, b = 5.3705 Å, and c = 8.1289 Å . For 3-benzamido-N-methylbenzamide:

- Data collection : Use an Oxford Xcalibur Ruby Gemini diffractometer.

- Refinement : Apply SHELX or Olex2 software to resolve bond lengths and angles.

- Validation : Compare experimental data with computational models (e.g., DFT-optimized structures) to identify discrepancies in dihedral angles or hydrogen bonding.

Advanced Question: How does the trifluoromethyl group in structurally analogous benzamides influence target binding in antibacterial studies?

Methodological Answer:

The trifluoromethyl group enhances lipophilicity and metabolic stability, as seen in , where a related compound targets bacterial acps-pptase enzymes critical for fatty acid biosynthesis . To assess binding:

Molecular docking : Use software like AutoDock Vina to model interactions between the CF₃ group and hydrophobic enzyme pockets.

Enzyme assays : Measure IC₅₀ values against E. coli acps-pptase (wild-type vs. mutants) to isolate CF₃-specific effects.

SAR studies : Compare analogs with -CF₃, -CH₃, and -Cl substituents to quantify potency differences.

Advanced Question: How can researchers resolve contradictions in reported bioactivity data for 3-benzamido-N-methylbenzamide analogs?

Methodological Answer:

Contradictions often arise from variability in assay conditions or impurity profiles. highlights that oxidation/reduction byproducts (e.g., carboxylic acids or alcohols) may confound results . Mitigation strategies:

- Purity validation : Use HPLC-MS (≥95% purity) and NMR to confirm compound identity.

- Standardized assays : Adopt CLSI guidelines for antimicrobial testing (e.g., fixed inoculum size and incubation time).

- Control experiments : Include reference compounds (e.g., ciprofloxacin for antibacterial assays) to calibrate activity thresholds.

Basic Question: What spectroscopic techniques are most effective for characterizing 3-benzamido-N-methylbenzamide?

Methodological Answer:

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm) and the N-methyl group (δ 2.9–3.1 ppm).

- IR spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹).

- Mass spectrometry : Use ESI-MS to detect the molecular ion peak [M+H]⁺ at m/z 254.3 (calculated for C₁₅H₁₄N₂O₂).

Advanced Question: What strategies optimize the scalability of 3-benzamido-N-methylbenzamide synthesis for preclinical studies?

Methodological Answer:

outlines scalable protocols using O-benzyl hydroxylamine hydrochloride (125 mmol scale) . Key considerations:

- Reagent stoichiometry : Maintain a 1:1.2 molar ratio of amine to acyl chloride to minimize unreacted starting material.

- Workup efficiency : Use liquid-liquid extraction (e.g., ethyl acetate/water) for rapid isolation.

- Process safety : Conduct hazard analyses for exothermic reactions (e.g., acylation in CH₂Cl₂).

Advanced Question: How do substituent positions on the benzamide core affect solubility and bioavailability?

Methodological Answer:

demonstrates that alkylation at the 3,4,5-trihydroxy positions increases hydrophilicity, while N-methylation enhances membrane permeability . To quantify:

- LogP measurements : Use shake-flask or HPLC methods to compare analogs.

- Caco-2 assays : Assess intestinal absorption for lead compounds.

- Crystallinity studies : Poorly soluble analogs may require amorphous solid dispersion formulations.

Basic Question: What computational tools predict the reactivity of 3-benzamido-N-methylbenzamide in nucleophilic substitution reactions?

Methodological Answer:

- DFT calculations : Gaussian or ORCA software can model transition states for reactions at the benzamide carbonyl.

- Retrosynthesis tools : references AI-powered platforms (e.g., Reaxys, Pistachio) to propose feasible routes .

- pKa prediction : Use ACD/Labs or ChemAxon to estimate the acidity of the amide proton (typically ~17–20).

Advanced Question: What are the challenges in elucidating the metabolic pathways of 3-benzamido-N-methylbenzamide in vivo?

Methodological Answer:

- Metabolite identification : Use LC-HRMS to detect phase I (oxidation) and phase II (glucuronidation) metabolites.

- CYP450 profiling : Incubate with human liver microsomes and CYP-specific inhibitors (e.g., ketoconazole for CYP3A4).

- Species differences : Compare rodent vs. human microsomal stability to predict interspecies variability.

Advanced Question: How can researchers design analogs to overcome bacterial resistance mechanisms against benzamide derivatives?

Methodological Answer:

suggests targeting dual enzymes (e.g., acps-pptase and FabI) to reduce resistance . Strategies:

- Hybrid molecules : Conjugate 3-benzamido-N-methylbenzamide with known efflux pump inhibitors (e.g., verapamil).

- Crystal structure-guided design : Modify substituents to disrupt mutant enzyme binding (e.g., S94A mutations in FabI).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.